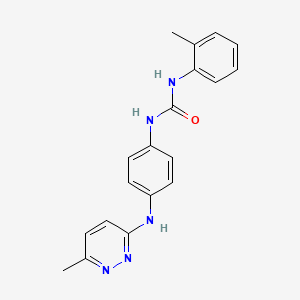
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea, also known as MPAPTOU, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to possess a range of biochemical and physiological effects.
Scientific Research Applications
Urea Derivatives in Biosensing
Urea derivatives, such as 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea, have been investigated for their potential applications in biosensing technologies. Urea biosensors, which utilize enzyme urease (Urs) as a bioreceptor element, have shown significant promise in detecting and quantifying urea concentration across various fields, including healthcare, agriculture, and food preservation. These biosensors leverage the specific binding and catalytic properties of urea derivatives to enable sensitive and selective detection of urea, providing critical information for diagnosing and managing diseases related to nitrogen metabolism disorders (Botewad et al., 2021).
Urea Derivatives in Drug Design
The unique hydrogen bonding capabilities of urea derivatives have been extensively utilized in drug design, making them integral components of small molecules targeting various biological pathways. Specifically, urea derivatives have been employed as modulators of selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Their versatility and efficacy in interacting with different biological targets underscore their importance in medicinal chemistry, highlighting their role in developing new therapeutic agents for diseases requiring precise molecular interventions (Jagtap et al., 2017).
Urea Derivatives in Agriculture
In the agricultural sector, urea derivatives serve as key ingredients in the formulation of slow-release fertilizers, offering enhanced efficiency and reduced environmental impact. These compounds, by controlling the release rate of nitrogen, help in improving crop yield and minimizing nitrogen loss through volatilization or leaching. Such technologies are crucial for sustainable farming practices, ensuring optimal nutrient use efficiency and supporting the global demand for food production with minimal ecological footprint (Cantarella et al., 2018).
Urea Derivatives in Environmental Science
The role of urea derivatives extends into environmental science, where they are explored as potential hydrogen carriers for fuel cells. This application leverages the stable and non-toxic nature of urea compounds to store and transport hydrogen efficiently, offering a promising solution for sustainable energy supply. Research in this area aims to harness the abundant and renewable resources of urea for clean energy production, highlighting the compound's versatility beyond traditional applications (Rollinson et al., 2011).
properties
IUPAC Name |
1-(2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-5-3-4-6-17(13)22-19(25)21-16-10-8-15(9-11-16)20-18-12-7-14(2)23-24-18/h3-12H,1-2H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFONMCZEAHKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)


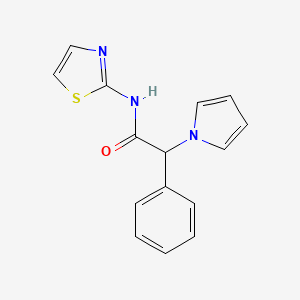
![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)
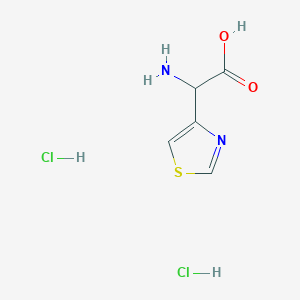
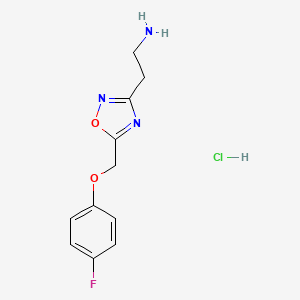
![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)
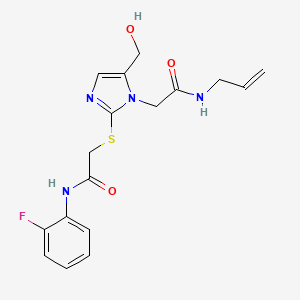
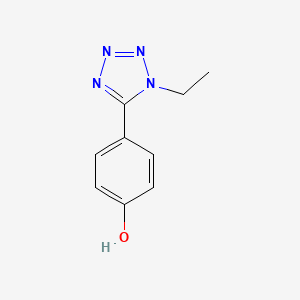
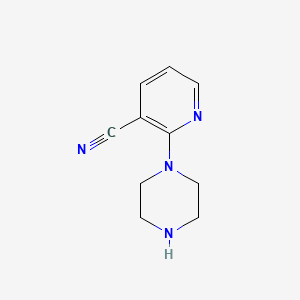
![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)